molecular formula C19H23NO4 B5784136 N-(3,5-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide

N-(3,5-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No.: B5784136
M. Wt: 329.4 g/mol
InChI Key: ZPZKIJMOLJWACV-UHFFFAOYSA-N
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Description

“N-(3,5-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide” is an organic compound that belongs to the class of amides It features a phenyl ring substituted with methoxy groups and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide” typically involves the following steps:

    Formation of the Phenoxyacetamide Moiety: This can be achieved by reacting 2,3,5-trimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,3,5-trimethylphenoxy)acetyl chloride.

    Amidation Reaction: The 2-(2,3,5-trimethylphenoxy)acetyl chloride is then reacted with 3,5-dimethoxyaniline in the presence of a base like pyridine to form the desired amide.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form corresponding phenolic compounds.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

“N-(3,5-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide” can be used in:

    Medicinal Chemistry: As a potential pharmacophore for drug development.

    Materials Science: As a building block for the synthesis of novel materials with specific properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The methoxy and phenoxy groups could play a role in binding to the target site, while the amide group might be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)-2-phenoxyacetamide
  • N-(3,5-dimethoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide

Uniqueness

“N-(3,5-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide” is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and trimethyl groups can affect its solubility, stability, and interaction with other molecules.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-12-6-13(2)14(3)18(7-12)24-11-19(21)20-15-8-16(22-4)10-17(9-15)23-5/h6-10H,11H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZKIJMOLJWACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC2=CC(=CC(=C2)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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